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Compound of Interest

Compound Name: (Rac)-SC-45694

Cat. No.: B1680872

Disclaimer: The compound "(Rac)-SC-45694" as specified in the topic could not be identified in
publicly available scientific literature. The following application notes and protocols are provided
for Celecoxib (SC-58635), a well-characterized selective cyclooxygenase-2 (COX-2) inhibitor.
The "SC-" designation in the original query suggests a potential relation to compounds
developed by Searle, for which Celecoxib is a prominent example. It is crucial to note that
Celecoxib's primary mechanism of action is the inhibition of the COX-2 enzyme, not direct
modulation of G-protein coupled receptors (GPCRs). However, its effects on prostaglandin
synthesis can indirectly influence GPCR signaling pathways that are activated by
prostaglandins.

These notes are intended for researchers, scientists, and drug development professionals
interested in utilizing Celecoxib as a tool for studying inflammation, pain, and cancer biology.

Introduction

Celecoxib (SC-58635) is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits
the cyclooxygenase-2 (COX-2) enzyme.[1][2][3][4][5] Unlike traditional NSAIDs that inhibit both
COX-1 and COX-2, Celecoxib's selectivity for COX-2 leads to a reduced risk of gastrointestinal
side effects.[1][2][5][6] This property makes it a valuable tool for investigating the specific roles
of COX-2 in various physiological and pathological processes, including inflammation, pain,
and carcinogenesis.[2][7][8][9]

Chemical Properties:
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Property Value
4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-

UPAC Name py[ra:ol-1-yl]z)/:nzer:/e)sulf(onamide g

Synonyms SC-58635, Celebrex

Molecular Formula C17H14F3N302S

Molecular Weight 381.37 g/mol

CAS Number 169590-42-5

Mechanism of Action

Celecoxib is a selective, noncompetitive inhibitor of the COX-2 enzyme.[1] The COX enzyme
catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of
inflammation, pain, and fever.[10][11] There are two main isoforms of the COX enzyme:

o COX-1: Constitutively expressed in most tissues and is involved in physiological functions
such as protecting the gastric mucosa and maintaining kidney function.[6]

e COX-2: Inducible enzyme that is upregulated at sites of inflammation.[1][6]

By selectively inhibiting COX-2, Celecoxib reduces the production of pro-inflammatory
prostaglandins without affecting the protective functions of COX-1.[9][10]

Beyond its primary role in COX-2 inhibition, Celecoxib has been shown to have anti-cancer
effects through both COX-dependent and COX-independent mechanisms.[10][12] These
include the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[7][12]

Quantitative Data

The following tables summarize the binding affinity and potency of Celecoxib and a related
compound, SC-58125.

Table 1: Binding Affinity and Potency of Celecoxib (SC-58635)
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Parameter Target Species Value Reference
ICso0 COX-2 Human 40 nM [31[4]
ICso0 COX-1 Human 15 uM [4]
KD COX-2 Murine 2.3nM [13]
Selectivity Index
(COX-1/COX-2) ] 37 o]
Table 2: Potency of SC-58125
Parameter Target Value Reference
ICso COX-2 0.04 pM [14]
ICso COX-1 >100 pM [14]

Signaling Pathways

The primary signaling pathway affected by Celecoxib is the arachidonic acid cascade,
specifically the branch mediated by COX-2.

Arachidonic Acid

Prostaglandins (e.g., PGE2) Prostaglandin Receptors (GPCRs) Inflammation, Pain, Fever
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Caption: Celecoxib inhibits the COX-2 mediated synthesis of prostaglandins.

Celecoxib can also influence cancer-related signaling pathways independently of its COX-2
inhibitory activity.
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Caption: COX-independent anticancer mechanisms of Celecoxib.

Experimental Protocols
In Vitro COX-2 Inhibition Assay

This protocol is a general guideline for assessing the inhibitory activity of Celecoxib on COX-2

in a cell-free system.

Materials:

Human recombinant COX-2 enzyme

Arachidonic acid (substrate)

Celecoxib (SC-58635)

Assay buffer (e.g., 100 mM Tris-HCI, pH 8.0)
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e DMSO (for dissolving Celecoxib)

e Prostaglandin E2 (PGE2) ELISA kit

Procedure:

o Prepare a stock solution of Celecoxib in DMSO.

 Serially dilute the Celecoxib stock solution to obtain a range of concentrations.

e In a microplate, add the assay buffer, recombinant COX-2 enzyme, and the various
concentrations of Celecoxib or vehicle (DMSO).

¢ Pre-incubate the mixture for a specified time (e.g., 15 minutes) at room temperature.
« Initiate the reaction by adding arachidonic acid.

e Incubate for a defined period (e.g., 10 minutes) at 37°C.

» Stop the reaction (e.g., by adding a stop solution or by placing on ice).

e Measure the amount of PGE2 produced using a commercial ELISA kit according to the
manufacturer's instructions.

o Calculate the percentage of inhibition for each Celecoxib concentration and determine the
ICso value.
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Caption: Workflow for in vitro COX-2 inhibition assay.

© 2025 BenchChem. All rights reserved. 6/10 Tech Support


https://www.benchchem.com/product/b1680872?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1680872?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Cell-Based Assay for Anti-Proliferative Effects

This protocol outlines a method to assess the effect of Celecoxib on the proliferation of cancer
cells.

Materials:

e Cancer cell line of interest (e.g., HCA-7, LLC)
o Complete cell culture medium

o Celecoxib (SC-58635)

e MTT or WST-1 reagent

e 96-well plates

e DMSO

Procedure:

Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

» Prepare various concentrations of Celecoxib in complete cell culture medium. Ensure the
final DMSO concentration is consistent across all wells and does not exceed 0.5%.

» Remove the old medium from the cells and add the medium containing different
concentrations of Celecoxib or vehicle control (medium with DMSO).

 Incubate the cells for the desired period (e.g., 24, 48, 72 hours).

e Add MTT or WST-1 reagent to each well according to the manufacturer's protocol.
 Incubate for the recommended time to allow for the formation of formazan crystals.
e Solubilize the formazan crystals (if using MTT).

o Measure the absorbance at the appropriate wavelength using a microplate reader.
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o Calculate the percentage of cell viability relative to the vehicle control and determine the ICso
for cell growth inhibition.

Applications in Research

Inflammation Research: To investigate the role of COX-2 in inflammatory models in vitro and

in vivo.

e Pain Research: To study the mechanisms of pain and the analgesic effects of selective COX-
2 inhibition.

o Cancer Biology: To explore the anti-tumorigenic effects of Celecoxib and the role of COX-2 in
cancer progression.[7][8][15]

o Cardiovascular Research: To study the cardiovascular effects of selective COX-2 inhibition,
although caution is advised due to potential risks.

Important Considerations

o Solubility: Celecoxib is poorly soluble in water and should be dissolved in an organic solvent
like DMSO for in vitro experiments.

» Off-Target Effects: While highly selective for COX-2, at high concentrations, Celecoxib may
exhibit off-target effects. It is essential to include appropriate controls and use the lowest
effective concentration.

 In Vivo Studies: For in vivo experiments, appropriate formulation and vehicle selection are
crucial for ensuring bioavailability.

This document provides a starting point for utilizing Celecoxib as a research tool. It is
recommended to consult the primary literature for more specific protocols and applications
relevant to your research interests.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.eurekalert.org/news-releases/540759
https://pmc.ncbi.nlm.nih.gov/articles/PMC7535670/
https://pubmed.ncbi.nlm.nih.gov/11687954/
https://www.benchchem.com/product/b1680872?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1680872?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

References

. go.drugbank.com [go.drugbank.com]

. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]

. medchemexpress.com [medchemexpress.com]

. Celecoxib | SC 58635 | COX-2 inhibitor | TargetMol [targetmol.com]

. Celecoxib | C17H14F3N302S | CID 2662 - PubChem [pubchem.ncbi.nim.nih.gov]

. pubs.acs.org [pubs.acs.org]

°
~ (o)) )] EaN w N -

. Mayo researchers define celecoxib pathways and mechanisms for tumor reduction |
EurekAlert! [eurekalert.org]

e 8. The molecular mechanisms of celecoxib in tumor development - PMC
[pmc.ncbi.nlm.nih.gov]

¢ 9. researchgate.net [researchgate.net]

e 10. discovery.researcher.life [discovery.researcher.life]

e 11. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
e 12. ClinPGx [clinpgx.org]

¢ 13. Characterization of celecoxib and valdecoxib binding to cyclooxygenase - PubMed
[pubmed.ncbi.nim.nih.gov]

e 14. medchemexpress.com [medchemexpress.com]

e 15. A cyclooxygenase-2 inhibitor (SC-58125) blocks growth of established human colon
cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

 To cite this document: BenchChem. [Application Notes and Protocols for Celecoxib (SC-
58635) as a Research Tool]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1680872#rac-sc-45694-as-a-tool-for-g-protein-
coupled-receptor-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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